![molecular formula C15H19N3S2 B2402550 2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 478067-63-9](/img/structure/B2402550.png)

2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

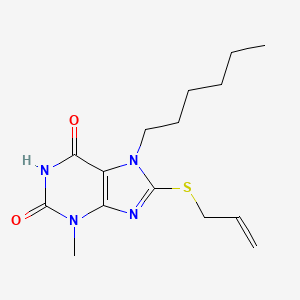

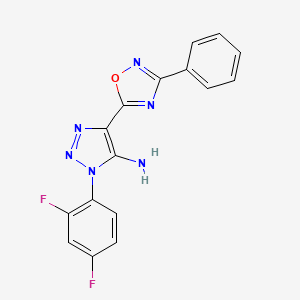

This compound belongs to the class of organic compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring . Thienopyrimidines are used in the synthesis of a wide range of pharmaceuticals with various biological activities.

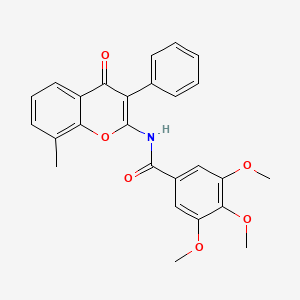

Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by a thiophene ring fused to a pyrimidine ring. The presence of the allylsulfanyl and cyclohexyl groups in the compound would likely influence its physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving thienopyrimidines would depend on the specific functional groups present in the compound. For instance, the allylsulfanyl group might undergo reactions typical of sulfides, while the cyclohexyl group might participate in reactions typical of cycloalkanes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of the allylsulfanyl and cyclohexyl groups might influence its solubility, stability, and reactivity .Scientific Research Applications

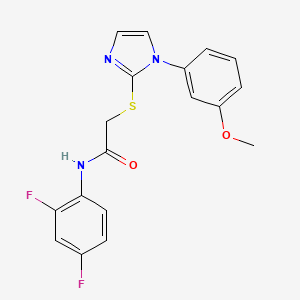

- Thiazolo[3,2-a]pyrimidine derivatives, including 2-substituted ones, have demonstrated high antitumor activity . Researchers have explored their potential as scaffolds for designing new anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for effective binding to biological targets.

- The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This group is highly reactive toward various electrophilic reagents, making it an attractive center for functionalization .

- Recent studies have explored the inhibitory effects of thieno[3,2-d]pyrimidin-4-amines on Cyt-bd, a respiratory enzyme in mycobacteria. These compounds were tested against Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and a clinical isolate. Further structure-activity relationship (SAR) investigations are ongoing .

Antitumor Activity

Functionalization of Active Methylene Group

Inhibition of Cyt-bd

Mechanism of Action

Target of Action

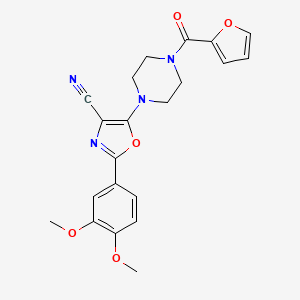

Similar compounds, such as thieno[3,2-d]pyrimidin-4-amine derivatives, have been reported to target theacetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.

Mode of Action

Based on the known interactions of similar compounds, it can be inferred that 2-(allylsulfanyl)-n-cyclohexylthieno[3,2-d]pyrimidin-4-amine might interact with its target enzyme, potentially altering its function and leading to changes in the biochemical processes it regulates .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its target enzyme, acetyl-CoA carboxylase. This enzyme is involved in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. By inhibiting this enzyme, the compound could potentially disrupt fatty acid biosynthesis and energy metabolism .

Result of Action

Given its potential target, it could potentially disrupt fatty acid biosynthesis and energy metabolism, leading to effects at the cellular level .

properties

IUPAC Name |

N-cyclohexyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S2/c1-2-9-20-15-17-12-8-10-19-13(12)14(18-15)16-11-6-4-3-5-7-11/h2,8,10-11H,1,3-7,9H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQISXARYCYWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=N1)NC3CCCCC3)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2402474.png)

![(1R,6S,7S)-8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B2402477.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2402478.png)

![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)

![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)